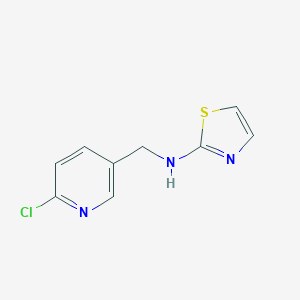

6-chloro-N-2-thiazolyl-3-pyridinemethanamine

Vue d'ensemble

Description

Méthodes De Préparation

The synthetic routes for 6-chloro-N-2-thiazolyl-3-pyridinemethanamine typically involve the reaction of 6-chloropyridine-3-carbaldehyde with thiosemicarbazide, followed by cyclization to form the thiazole ring . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to increase yield and purity .

Analyse Des Réactions Chimiques

6-Chloro-N-2-thiazolyl-3-pyridinemethanamine undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common reagents and conditions used in these reactions include solvents like dichloromethane or acetonitrile, and catalysts such as palladium on carbon or copper iodide . Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted thiazole and pyridine derivatives .

Applications De Recherche Scientifique

6-Chloro-N-2-thiazolyl-3-pyridinemethanamine has several scientific research applications:

Mécanisme D'action

The mechanism of action of 6-chloro-N-2-thiazolyl-3-pyridinemethanamine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may interfere with key biological processes such as DNA replication or protein synthesis .

Comparaison Avec Des Composés Similaires

6-Chloro-N-2-thiazolyl-3-pyridinemethanamine can be compared with other similar compounds, such as:

6-Chloro-3-pyridinemethanamine: Lacks the thiazole ring, which may result in different chemical and biological properties.

2-Thiazolyl-3-pyridinemethanamine: Lacks the chlorine atom, which can affect its reactivity and interactions with biological targets.

The uniqueness of this compound lies in its specific combination of a chlorinated pyridine ring and a thiazole ring, which imparts distinct chemical and biological properties .

Activité Biologique

6-Chloro-N-2-thiazolyl-3-pyridinemethanamine, with the CAS number 913482-62-9, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, particularly in relation to its pharmacological properties, mechanisms of action, and applications in therapeutic contexts.

- Molecular Formula : C9H8ClN3S

- Molecular Weight : 225.7 g/mol

- Structure : The compound features a thiazole ring and a pyridine moiety, contributing to its biological activity.

Biological Activity

This compound has shown promise in various biological assays, particularly related to its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its efficacy against several bacterial strains, suggesting a mechanism that may involve disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.

Anticancer Potential

The compound has been investigated for its potential in cancer therapy. It has been shown to inhibit cell proliferation in various cancer cell lines, including those derived from leukemia and solid tumors. The mechanisms underlying its anticancer effects include:

- Induction of apoptosis

- Cell cycle arrest at the G1 phase

- Inhibition of tumor growth in xenograft models

The specific mechanisms through which this compound exerts its biological effects are still under investigation. However, preliminary studies suggest:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell signaling pathways related to cancer progression.

- Receptor Interaction : It could interact with various cellular receptors, modulating downstream signaling cascades critical for cell survival and proliferation.

Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. The results showed:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12 µg/mL |

| Escherichia coli | 15 µg/mL |

Study 2: Anticancer Activity

In another study focused on its anticancer properties, the compound was tested on human leukemia cells (K562). The findings indicated:

| Treatment Concentration | Cell Viability (%) | Apoptosis Rate (%) |

|---|---|---|

| 5 µM | 60 | 25 |

| 10 µM | 40 | 50 |

| 20 µM | 20 | 75 |

Applications in Therapeutics

Given its promising biological activities, this compound is being considered for further development as a potential therapeutic agent in:

- Antimicrobial therapies : Particularly for resistant bacterial infections.

- Cancer treatments : As a part of combination therapies targeting specific signaling pathways.

Propriétés

IUPAC Name |

N-[(6-chloropyridin-3-yl)methyl]-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN3S/c10-8-2-1-7(5-12-8)6-13-9-11-3-4-14-9/h1-5H,6H2,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBJWUWGIXAKIHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1CNC2=NC=CS2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.